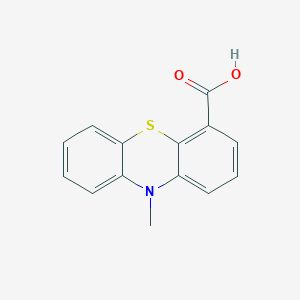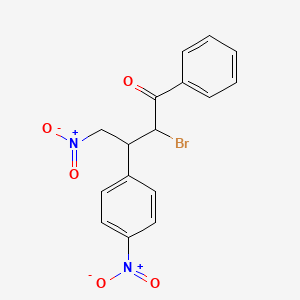
(3-Chlorophenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)arsonic acid typically involves the reaction of 3-chlorophenyl magnesium bromide with arsenic trioxide in the presence of hydrochloric acid. The reaction proceeds as follows: [ \text{3-Chlorophenyl magnesium bromide} + \text{Arsenic trioxide} + \text{Hydrochloric acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (3-Chlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert it to arsonous acid derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Arsonic acid derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted arsonic acids depending on the nucleophile used.
科学的研究の応用
(3-Chlorophenyl)arsonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its arsenic content.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the production of certain pesticides and herbicides.
作用機序
The mechanism of action of (3-Chlorophenyl)arsonic acid involves its interaction with cellular components, particularly enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in these enzymes, inhibiting their activity and leading to cellular toxicity. This mechanism is similar to that of other arsenic-containing compounds.
類似化合物との比較
Phenyl arsonic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
p-Chlorophenyl arsonic acid: The chlorine atom is in the para position, which can influence its reactivity and biological activity.
Arsenic trioxide: A simpler arsenic compound with broader applications in medicine and industry.
Uniqueness: (3-Chlorophenyl)arsonic acid is unique due to the presence of both the arsonic acid group and the chlorine substituent on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
5410-26-4 |
|---|---|
分子式 |
C6H6AsClO3 |
分子量 |
236.48 g/mol |
IUPAC名 |
(3-chlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsClO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChIキー |
RFOUGQJUXZRPQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[As](=O)(O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)
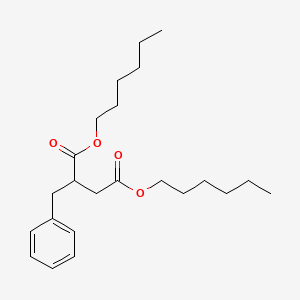
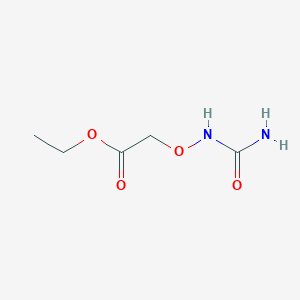


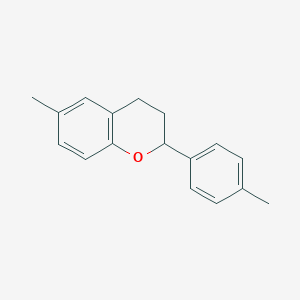

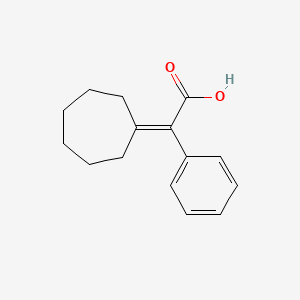
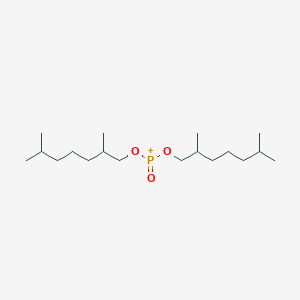
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
